Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate
Description
Properties
IUPAC Name |
[(1E,3E,5E)-3-acetyloxytetradeca-1,3,5-trien-8,10-diynyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-5-6-7-8-9-10-11-12-13-18(22-17(3)20)14-15-21-16(2)19/h11-15H,4-5,10H2,1-3H3/b12-11+,15-14+,18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIMOJJRLVUND-JOUCHLKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CCC=CC=C(C=COC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#CC#CC/C=C/C=C(\C=C\OC(=O)C)/OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate typically involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound can be synthesized through a series of reactions starting from simpler organic molecules, involving steps such as acetylation and the formation of conjugated systems.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar organic synthesis techniques are scaled up for larger production. This would involve careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
Gastrointestinal Health
Research indicates that Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate exhibits significant effects on gastrointestinal function. It has been shown to improve digestive health by enhancing the absorption of nutrients and promoting gut motility. A study highlighted that stir-frying Atractylodes Rhizoma with wheat bran could accelerate the absorption of this compound, suggesting its potential role in dietary supplements aimed at improving gastrointestinal health .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various experimental models. It has been associated with modulation of immune responses and reduction of inflammatory markers. For instance, studies have shown that it can influence the expression of cytokines and other inflammatory mediators in murine models .
Potential Antimicrobial Activity
Some preliminary studies suggest that this compound may possess antimicrobial properties. This could be attributed to its structural characteristics that allow it to interact with microbial membranes or metabolic pathways .
Case Studies
Case Study 1: Gastrointestinal Disorders
In a controlled study involving mice with induced gastrointestinal distress (e.g., through the administration of dextran sulfate sodium), this compound was administered to evaluate its protective effects on the intestinal mucosa. Results indicated a significant reduction in ulceration and inflammation markers compared to control groups .
Case Study 2: Immune Modulation
Another study focused on the immunomodulatory effects of this compound on splenic lymphocytes. The administration of this compound resulted in increased proliferation of T cells and enhanced expression of surface markers associated with immune activation .
Future Research Directions
Despite promising findings regarding this compound's applications in pharmacology and biochemistry, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses. Future studies should focus on:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Clinical trials to assess efficacy and safety in human populations.
- Exploration of synergistic effects when combined with other medicinal compounds.
Mechanism of Action
The mechanism by which Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate exerts its effects is not fully understood. its multiple conjugated double and triple bonds suggest that it can interact with various molecular targets, potentially disrupting cellular processes or inhibiting enzyme activity. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
The compound is structurally related to other polyacetylenes in Atractylodes species, including atractylodin and atractylodinol. Key differences are summarized below:
Analytical Behavior
Chromatographic retention times and detection methods differ significantly:
- (4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate : Retention time = 30.45 min (HPLC-UV, 336 nm) .
- Atractylodin : Retention time = 29.053 min (HPLC-UV, comparable methods) .
- Atractylodinol: Retention time = 8.374 min (HPLC-UV) .
The compound’s lower limit of quantification (LLOQ) in plasma is 0.00143 μg/mL, demonstrating superior sensitivity compared to atractylodin (LLOQ = 0.018 μg/mL) .
Impact of Processing
Processing methods (e.g., stir-frying with bran) uniquely affect polyacetylenes:
- Tetradecatriene derivative : Absorption rate increases (Tmax shifts 1 hour earlier), and spleen concentration rises by 15–20% post-processing . However, extraction efficiency decreases by 10–15% due to thermal degradation .
- Atractylodin : Plasma concentration increases by 30% post-processing, but tissue distribution remains unchanged .
Pharmacological and Stability Profiles
Comparative Extraction Recoveries
| Matrix | (4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate | Atractylodin |
|---|---|---|
| Plasma | 86.6–91.6% | 92–95% |
| Liver Tissue | 82.3–88.1% | 89–93% |
Biological Activity
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a complex acetylenic structure that contributes to its biological properties. The molecular formula is , and its structure includes multiple double and triple bonds that enhance its reactivity and potential interactions with biological macromolecules.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound showed significant cytotoxicity against human leukemia cell lines (HL60, Jurkat, K562) with an IC50 value as low as 0.007 μM for K562 cells, indicating a potency much higher than that of oleanolic acid .
| Cell Line | IC50 (μM) | Comparison with Oleanolic Acid |
|---|---|---|
| K562 | 0.007 | 24 times less toxic |
| Jurkat | Higher potency | 14 times more potent |
| U937 | Not specified | Not specified |
The anticancer mechanism involves the induction of apoptosis and cell cycle arrest. Specifically, the compound causes arrest in the S phase of the cell cycle and accumulation in the G0 phase . This suggests that this compound may interfere with DNA synthesis and repair mechanisms.
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . It demonstrates effectiveness against various bacterial strains and viruses . Its role as an antibacterial agent is particularly noteworthy in the context of increasing antibiotic resistance.
4. Other Biological Activities
The compound has been implicated in several other biological processes:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Immunomodulatory : Modulating immune responses through various signaling pathways including NF-κB and MAPK/ERK pathways .
- Neuroprotective effects : Potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study 1: Anticancer Efficacy
In a controlled study involving human leukemia models, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Q & A
Q. What validated analytical methods are recommended for quantifying Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate in biological matrices?
A reverse-phase HPLC-UV method with a C18 column (e.g., DB-1 capillary) and isocratic elution (mobile phase: acetonitrile/water or methanol/acid modifiers) is widely used. Sample preparation involves protein precipitation with organic solvents (e.g., acetonitrile) or liquid-liquid extraction using ethyl acetate. Validation parameters include linearity (0.1–50 µg/mL), precision (RSD < 15%), and recovery (>80%) . For tissue distribution studies, homogenization in PBS or saline followed by centrifugation is critical to minimize matrix interference .
Q. How does the processing of Atractylodes rhizomes affect the pharmacokinetics of this compound?
Stir-frying Atractylodes rhizomes with bran increases the compound’s absorption rate (Tmax reduced by ~30%) and spleen-specific accumulation, likely due to enhanced solubility from thermal degradation of polysaccharides. Use a rat model (oral dose: 40 g·kg⁻¹ crude/processed rhizomes) and compare plasma/tissue concentrations via HPLC-UV. Statistical analysis (Student’s t-test) confirms significance (P < 0.05) in Tmax shifts .
Q. What are the key physicochemical properties influencing the bioavailability of this compound?
High lipophilicity (predicted LogP ~0.12) limits aqueous solubility (~62–124 mg/mL), necessitating formulation strategies like nanoemulsions. It has low BBB permeability (BBB score: 0.55) and high GI absorption, favoring oral delivery. Skin permeation is negligible (Log Kp: -7.81 cm/s), reducing dermal application potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of structurally similar diacetates?
Contradictions may arise from structural analogs (e.g., diethyl 2,2'-(1,3-diethoxy-diphosphoxane) diacetate) differing in phosphorous substituents, altering microbial membrane interaction. Use comparative MIC assays against standardized strains (e.g., S. aureus ATCC 25923) under controlled pH (7.4) and inoculum size (1×10⁶ CFU/mL). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
Q. What experimental designs are optimal for elucidating the anti-inflammatory mechanism of this compound?
Employ dual-target enzyme inhibition assays:
- COX-1/5-LOX inhibition : Use purified enzymes (5-LOX from potato, COX-1 from sheep seminal vesicles) with arachidonic acid substrate. Measure IC50 via spectrophotometric detection of oxidized products (e.g., 5-HETE for 5-LOX). Reported IC50 values: 1–3 µM for COX-1/5-LOX, indicating potent dual inhibition .
- Microglial activation : Treat BV-2 cells with LPS (1 µg/mL) and quantify TNF-α/IL-6 via ELISA. Pre-treatment with the compound (10 µM) should reduce cytokine levels by >50% .
Q. How do extraction methodologies impact the quantification of this compound in plant matrices?
Soxhlet extraction with ethyl acetate yields higher recovery (~85%) than maceration (~60%) due to prolonged heating. However, thermal degradation above 60°C reduces purity. Validate via spike-and-recovery experiments and GC-MS to identify co-eluting terpenoids. For stir-fried rhizomes, include a post-extraction cleanup step (e.g., silica gel chromatography) to remove bran-derived interferents .
Methodological Challenges & Data Analysis
Q. How to address variability in tissue distribution data across pharmacokinetic studies?
Variability often stems from differences in dissection protocols (e.g., incomplete blood removal from organs). Perfuse organs with saline pre-homogenization and normalize tissue weights. Use ANOVA with post-hoc Tukey tests to compare spleen/liver/kidney concentrations. The compound’s logD (~0.12) correlates with spleen accumulation (highest lipophilicity-compatible tissue) .
Q. What strategies mitigate matrix effects in LC-MS quantification of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
